S-Ethyl-L-cysteine methyl ester
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Overview
Description
S-Ethyl-L-cysteine methyl ester is an organic compound with the molecular formula C6H13NO2S It is a derivative of the amino acid cysteine, where the sulfur atom is bonded to an ethyl group, and the carboxyl group is esterified with methanol
Preparation Methods
Synthetic Routes and Reaction Conditions
S-Ethyl-L-cysteine methyl ester can be synthesized through the esterification of S-Ethyl-L-cysteine with methanol in the presence of an acid catalyst. One common method involves the use of chlorotrimethylsilane and methanol, where the amino acid is first reacted with chlorotrimethylsilane, followed by the addition of methanol to form the ester . Another method is the Steglich esterification, which employs N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes using similar methods as described above. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The Fischer esterification method, which uses a carboxylic acid and an alcohol in the presence of a strong acid catalyst, is also commonly employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions
S-Ethyl-L-cysteine methyl ester undergoes various chemical reactions, including:
Hydrolysis: Acidic or basic hydrolysis of the ester group results in the formation of S-Ethyl-L-cysteine and methanol.
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used for hydrolysis reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used to oxidize the sulfur atom.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under mild conditions.
Major Products Formed
Hydrolysis: S-Ethyl-L-cysteine and methanol.
Oxidation: Sulfoxides or sulfones.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
S-Ethyl-L-cysteine methyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of S-Ethyl-L-cysteine methyl ester involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
S-Ethyl-L-cysteine methyl ester can be compared with other cysteine derivatives:
S-Methyl-L-cysteine: Similar in structure but with a methyl group instead of an ethyl group.
S-Propyl-L-cysteine: Contains a propyl group and has been shown to have stronger neuroprotective effects compared to S-Ethyl-L-cysteine.
Cysteine Methyl Ester: The parent compound without the ethyl group.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and biological activities make it a valuable tool in research and development.
Properties
CAS No. |
81936-50-7 |
---|---|
Molecular Formula |
C6H13NO2S |
Molecular Weight |
163.24 g/mol |
IUPAC Name |
methyl (2R)-2-amino-3-ethylsulfanylpropanoate |
InChI |
InChI=1S/C6H13NO2S/c1-3-10-4-5(7)6(8)9-2/h5H,3-4,7H2,1-2H3/t5-/m0/s1 |
InChI Key |
UYZPLCUCDQITQN-YFKPBYRVSA-N |
Isomeric SMILES |
CCSC[C@@H](C(=O)OC)N |
Canonical SMILES |
CCSCC(C(=O)OC)N |
Origin of Product |
United States |
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